Stannane, phenyl-
Overview
Description
“Stannane, phenyl-” or Phenyltin is a type of organotin compound. Organotin compounds are organometallic compounds containing tin–carbon bonds . They are generally classified according to their oxidation states, with Tin (IV) compounds being more common and more useful . The first organotin compound was diethyltin diiodide, discovered by Edward Frankland in 1849 .
Synthesis Analysis
The synthesis of organotin compounds has grown rapidly since the 1900s, especially after the discovery of the Grignard reagents, which are useful for producing Sn–C bonds . Stannane can be prepared by the reaction of SnCl4 and Li [AlH4] . A recent study also highlights the selective synthesis of Vinyl Stannanes via Platinum Catalysed Hydrostannylation of Terminal Alkynes .Molecular Structure Analysis
Organotin compounds are generally tetrahedral . The parent member of this series, stannane (SnH4), is an unstable colorless gas . Stability is correlated with the number of organic substituents .Chemical Reactions Analysis
Organotin compounds have many applications in organic synthesis in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes . These reactions usually involve stannyl radicals in chain mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds can vary. For example, stannane (SnH4) is an unstable colorless gas . The properties of specific organotin compounds can be influenced by factors such as the number and type of organic substituents .Scientific Research Applications
Catalytic Functional Group Conversion
Phenylstannanes have been utilized in innovative catalytic reactions. For instance, a study demonstrated the conversion of methyl esters to arylstannanes using nickel catalysis, highlighting the method's broad substrate scope and ability to differentiate between different esters. This approach is significant for transforming methyl esters into aryl fluorides or biaryls via fluorination or arylation (Yue, Zhu, & Rueping, 2018).
Dynamic NMR Studies
Dynamic behaviors in the 1H NMR spectra of phenylhalodimethyl(or diphenyl)stannanes have been observed. This study utilized total line shape analysis to examine a series of halogen compounds, contributing valuable insights into the rates of dissociative reactions (Ōki & Ohira, 1984).
NMR Spectroscopy Analysis
Research focusing on NMR spectroscopy has provided insights into intramolecular interactions in phenylstannanes. A study analyzing 119Sn, 15N, 13C, and 1H NMR spectra demonstrated intramolecular interaction between nitrogen and tin atoms in specific phenylstannane compounds (Růžička et al., 1998).
Polymer Synthesis
Phenylstannanes play a crucial role in the synthesis of polymers. A study detailed the synthesis of poly(di(ω-alkylphenyl)stannane)s using dehydropolymerization, revealing their unique properties such as low glass transition temperatures and potential applications in semiconductor technologies (Choffat et al., 2009).
Organometallic Chemistry
In organometallic chemistry, phenylstannanes have been used to explore new reactions. For instance, the study of bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane provided insights into its reactivity and the structure of its dimer, enhancing our understanding of tin-carbon double bonds (Anselme et al., 1993).
Radical Reaction Applications
Phenylstannanes have been applied in radical reactions, such as in the synthesis of various heterocyclic compounds. This includes the use of tributyl(3,3,3-trifluoro-1-propynyl)stannane for preparing trifluoromethylated heterocyclic compounds, demonstrating their utility in organic synthesis (Hanamoto, Hakoshima, & Egashira, 2004).
Dehydrogenation Studies
Research has been conducted on the dehydrogenation of stannanes. A study investigated the hydride abstraction and adduct formation in stannane derivatives, contributing to a deeper understanding of Group 14 hydride derivatives and their reaction mechanisms (Sindlinger et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for “Stannane, phenyl-” were not found in the sources, there is ongoing research in the field of organotin compounds. For instance, future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .
Properties
InChI |
InChI=1S/C6H7.Sn/c1-2-4-6-5-3-1;/h1-5H,6H2; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJZEXJARCHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1[Sn] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-68-0 | |
Record name | Phenyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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